1,4-Dimethylcyclohexan-1-amine hydrochloride 1,4-Dimethylcyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1081513-98-5
VCID: VC2920094
InChI: InChI=1S/C8H17N.ClH/c1-7-3-5-8(2,9)6-4-7;/h7H,3-6,9H2,1-2H3;1H
SMILES: CC1CCC(CC1)(C)N.Cl
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol

1,4-Dimethylcyclohexan-1-amine hydrochloride

CAS No.: 1081513-98-5

Cat. No.: VC2920094

Molecular Formula: C8H18ClN

Molecular Weight: 163.69 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethylcyclohexan-1-amine hydrochloride - 1081513-98-5

Specification

CAS No. 1081513-98-5
Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
IUPAC Name 1,4-dimethylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H17N.ClH/c1-7-3-5-8(2,9)6-4-7;/h7H,3-6,9H2,1-2H3;1H
Standard InChI Key ZKHDSJPVJCBZAE-UHFFFAOYSA-N
SMILES CC1CCC(CC1)(C)N.Cl
Canonical SMILES CC1CCC(CC1)(C)N.Cl

Introduction

1,4-Dimethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNC_8H_{18}ClN and a molecular weight of 163.69 g/mol. It consists of a cyclohexane ring substituted with two methyl groups at the 1 and 4 positions and an amine group at the 1 position. The hydrochloride form indicates that the amine group has been protonated, enhancing its solubility in water, which is beneficial for various chemical and biological applications .

Synthesis Methods

The synthesis of 1,4-dimethylcyclohexan-1-amine hydrochloride typically involves reductive amination reactions. One common method is the Leuckart reaction, which employs aldehydes or ketones as precursors for forming C–N bonds in the presence of reducing agents. This method is widely used in pharmaceutical chemistry due to its efficiency in producing amines.

Chemical Applications

  • Amines Synthesis: The compound plays a role in the synthesis of other amines through reductive amination processes. These reactions are significant in pharmaceutical manufacturing, where approximately 25% of C–N bond-forming reactions rely on such methods.

Biological Applications

  • Drug Discovery: Preliminary studies indicate that 1,4-dimethylcyclohexan-1-amine hydrochloride may interact with neurotransmitter receptors, although specific binding profiles remain underexplored.

  • Receptor Studies: Its unique structure allows researchers to investigate steric and electronic effects on receptor binding.

Structural Comparison with Related Compounds

Compound NameStructural CharacteristicsUnique Features
1-Methylcyclohexan-1-amineMethyl group at position 1 onlyLower steric hindrance
2-Methylcyclohexan-1-amineMethyl group at position 2Different biological activity profile
cis-1,4-Dimethylcyclohexan-1-amineGeometric isomer with different spatial arrangementAltered physical properties

The presence of methyl groups at both the 1 and 4 positions in 1,4-dimethylcyclohexan-1-amine hydrochloride introduces steric effects that can influence its reactivity and biological activity compared to related compounds .

Hazard Statements

The compound is classified under GHS as follows:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Precautionary Measures

Recommended precautions include:

  • Avoid inhalation of dust or fumes.

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Store in an inert atmosphere at room temperature to maintain stability .

Research Gaps and Future Directions

While preliminary studies suggest potential interactions with neurotransmitter receptors, detailed pharmacological evaluations are lacking. Future research should focus on:

  • Elucidating binding mechanisms with specific receptors.

  • Exploring its applications in medicinal chemistry for drug development.

  • Investigating stereochemical effects on biological activity.

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